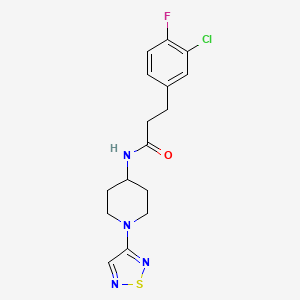
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chloro-4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chloro-4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C16H18ClFN4OS and its molecular weight is 368.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(3-chloro-4-fluorophenyl)propanamide and related compounds have been explored in scientific research mainly for their synthesis, characterization, and potential applications in various fields including medicinal chemistry and material science. For instance, Manolov, Ivanov, and Bojilov (2021) prepared a closely related flurbiprofen derivative, fully analyzing and characterizing it via spectral data, suggesting a methodological approach relevant to the study of this compound (Manolov et al., 2021).
Antimicrobial and Antitumor Applications
Compounds related to the mentioned chemical have demonstrated antimicrobial and antitumor activities in various studies. For example, Abdelmajeid, Amine, and Hassan (2017) synthesized novel scaffolds based on Thiadiazolyl Piperidine showing in-vitro antimicrobial activities against strains of gram-positive and gram-negative bacteria and fungi (Abdelmajeid et al., 2017). Similarly, Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) developed fluorinated benzothiazolo imidazole compounds, demonstrating promising antimicrobial activity, highlighting the potential for related compounds to exhibit similar properties (Sathe et al., 2011).
Neuropharmacological Research
Further research into related compounds includes their exploration in neuropharmacological contexts. Katoch-Rouse and Horti (2003) synthesized a potential radiotracer for studying CB1 cannabinoid receptors in the animal brain, illustrating the chemical's relevance in studying neurological pathways and disorders (Katoch-Rouse & Horti, 2003).
Alzheimer’s Disease Treatment
Investigations into Alzheimer's disease treatment have also included compounds structurally related to this compound. Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, and Ashraf (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease, showcasing the compound's potential utility in drug development for neurodegenerative diseases (Rehman et al., 2018).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4OS/c17-13-9-11(1-3-14(13)18)2-4-16(23)20-12-5-7-22(8-6-12)15-10-19-24-21-15/h1,3,9-10,12H,2,4-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAQGYCAXCPETQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


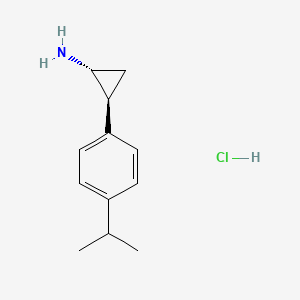
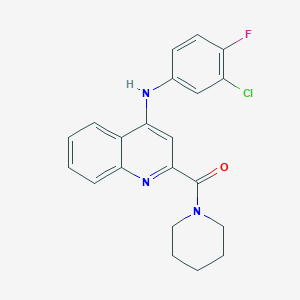

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)
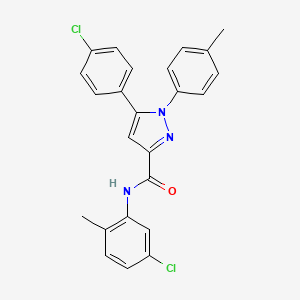



![7-(Boc-amino)-2-azaspiro[3.5]nonane](/img/structure/B2821210.png)


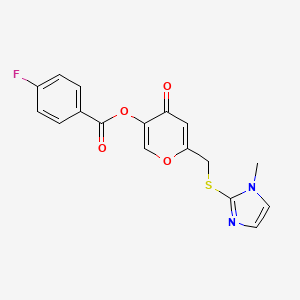
![3-cyclopentyl-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2821216.png)